molecular formula C4H8S B105113 Allyl methyl sulfide CAS No. 10152-76-8

Allyl methyl sulfide

Cat. No. B105113
CAS RN: 10152-76-8
M. Wt: 88.17 g/mol
InChI Key: NVLPQIPTCCLBEU-UHFFFAOYSA-N
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Description

Allyl Methyl Sulfide is an organosulfur compound with the chemical formula CH₂=CHCH₂SCH₃. It is a colorless liquid with a strong odor characteristic of alkyl sulfides. This compound is a metabolite of garlic and is responsible for the characteristic “garlic breath” after consuming garlic .

Scientific Research Applications

Chemistry: In chemistry, Allyl Methyl Sulfide is used as a reagent in organic synthesis. It serves as a precursor for the synthesis of more complex organosulfur compounds.

Biology: In biological research, this compound is studied for its role as a metabolite of garlic. It is investigated for its potential health benefits, including antimicrobial and antioxidant properties .

Medicine: this compound is explored for its therapeutic properties. It is believed to have potential in preventing cardiovascular diseases, cancer, and other health conditions due to its bioactive properties .

Industry: In the industrial sector, this compound is used in the production of flavors and fragrances. Its strong odor makes it a valuable component in creating garlic-like scents .

Mechanism of Action

The mechanism of action of Allyl Methyl Sulfide involves its interaction with various molecular targets and pathways. As a metabolite of garlic, it is believed to exert its effects through the modulation of oxidative stress and inflammation pathways. The compound’s bioactive properties are attributed to its ability to interact with cellular components, leading to various physiological effects .

Similar Compounds:

  • Diallyl Disulfide
  • Diallyl Trisulfide
  • Diallyl Sulfide
  • Dipropyl Disulfide
  • Dipropyl Trisulfide
  • 1-Propenylpropyl Disulfide
  • Dimethyl Disulfide

Comparison: this compound is unique among these compounds due to its specific structure and odor profile. While other organosulfur compounds also exhibit bioactive properties, this compound is particularly noted for its role in contributing to the characteristic garlic breath. Its relatively simple structure makes it a valuable model compound for studying the properties and reactions of organosulfur compounds .

Safety and Hazards

AMS is considered toxic and contains a pharmaceutically active ingredient . Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients . It is a moderate to severe irritant to the skin and eyes .

Future Directions

Despite AMS’s significant therapeutic benefits, its clinical utility is limited due to poor stability and unpredictable bioavailability . Novel formulation strategies and nanotechnology-based delivery systems can significantly overcome these limitations, enhancing the therapeutic efficacy of AMS . Future research should focus on refining these formulation strategies and delivery systems, ensuring the safety and efficacy of these new AMS formulations .

Biochemical Analysis

Biochemical Properties

Allyl methyl sulfide exhibits antibacterial, antioxidant, and anticancer properties . It is one of the major active compounds of Allium species, which includes garlic . The organosulfur compounds in garlic, including this compound, are believed to prevent the development of cancer, cardiovascular, neurological, diabetes, liver diseases as well as allergy and arthritis .

Cellular Effects

Organosulfur compounds from garlic, which include this compound, have been shown to have antibacterial and antioxidant activities . These activities are related to their rich content in sulfur compounds .

Molecular Mechanism

It is known that organosulfur compounds from garlic, including this compound, can inhibit cytochrome p4502E1 (CYP2E1), which is one of the mechanisms explaining the anticarcinogenic effects of garlic-derived agents .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. For instance, in a study on the excretion profiles of garlic-derived compounds, maximum concentrations of the metabolites were detected around 1–2 h after garlic intake . In some cases, a second maximum occurred around 6 h after ingestion of garlic .

Dosage Effects in Animal Models

In animal studies, oral doses in excess of 50 mg/kg of diallyl sulfide, a compound similar to this compound, effectively shut down the CYP2E1 protein . This indicates that 50 mg/kg is the inflection point in animal studies in which this CYP can be suppressed .

Metabolic Pathways

The major metabolic pathways of this compound in mammals include methylation, oxidation, glutathione, and N-acetyl conjugations . After ingestion of raw garlic by a human, this compound was discovered in the breath of tested volunteers .

Transport and Distribution

It is known that organosulfur compounds from garlic, including this compound, are volatile, thermodynamically unstable, and prone to deterioration, volatilization, and oxidation .

Subcellular Localization

It is known that organosulfur compounds from garlic, including this compound, are volatile and can cross the cell membrane and enter the cells easily .

Preparation Methods

Synthetic Routes and Reaction Conditions: Allyl Methyl Sulfide is typically prepared by the reaction of allyl chloride with sodium hydroxide and methanethiol. The reaction proceeds as follows: [ \text{CH}_2=\text{CHCH}_2\text{Cl} + \text{NaOH (aq)} + \text{CH}_3\text{SH} \rightarrow \text{CH}_2=\text{CHCH}_2\text{SCH}_3 + \text{NaCl} + \text{H}_2\text{O} ] This reaction is carried out under aqueous conditions .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, pressure, and reactant concentrations to maximize efficiency .

Chemical Reactions Analysis

Types of Reactions: Allyl Methyl Sulfide undergoes various chemical reactions, including oxidation, reduction, and substitution.

Oxidation: When oxidized, this compound can form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reduction of this compound can lead to the formation of thiols. Reducing agents such as lithium aluminum hydride are typically used.

Substitution: this compound can undergo nucleophilic substitution reactions, where the sulfide group is replaced by other nucleophiles. Common reagents include halogens and alkylating agents.

Major Products: The major products formed from these reactions include allyl methyl sulfoxide, allyl methyl sulfone, and various substituted derivatives .

properties

IUPAC Name

3-methylsulfanylprop-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8S/c1-3-4-5-2/h3H,1,4H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVLPQIPTCCLBEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9064976
Record name 1-Propene, 3-(methylthio)-
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Molecular Weight

88.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Boiling Point

92.00 to 93.00 °C. @ 760.00 mm Hg
Record name 3-(Methylthio)-1-propene
Source Human Metabolome Database (HMDB)
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS RN

10152-76-8
Record name Allyl methyl sulfide
Source CAS Common Chemistry
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Record name Allyl methyl sulfide
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Record name 1-Propene, 3-(methylthio)-
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Record name 1-Propene, 3-(methylthio)-
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Record name Allyl methyl sulphide
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Record name ALLYL METHYL SULFIDE
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Record name 3-(Methylthio)-1-propene
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URL http://www.hmdb.ca/metabolites/HMDB0031653
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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